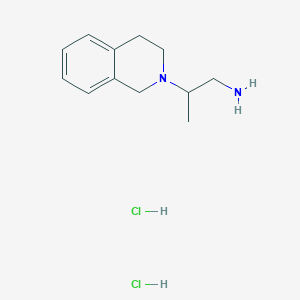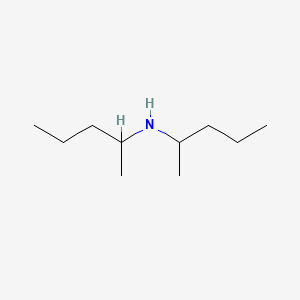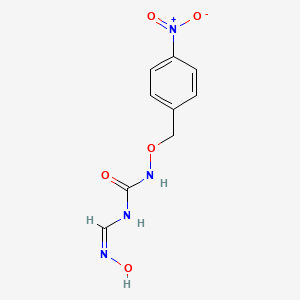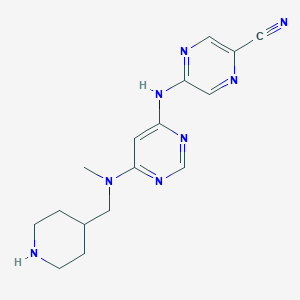
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then reduced to form the dihydroisoquinoline.
Alkylation: The dihydroisoquinoline is alkylated with a suitable alkyl halide to introduce the propan-1-amine side chain.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further reduce the isoquinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to bioactive isoquinolines.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound with a similar core structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural uniqueness may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
属性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H |
InChI 键 |
PRVGMQMCOZAMQE-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)

![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)


![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)

